1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Description
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H25F3N2O2 and its molecular weight is 370.416. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed novel methodologies for synthesizing derivatives with structures related to 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, emphasizing the creation of compounds with broad biological activities. For instance, a study demonstrated an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which share a closely related ring system with triflubazam and clobazam, indicating a potential for a wide spectrum of biological applications (Shaabani et al., 2009).
Advanced Organic Synthesis Techniques
Another research direction involves the exploration of metal carbene precursors for the synthesis of isochromene derivatives, showing the utility of such compounds in generating structurally complex and functionally diverse organic molecules. This approach is exemplified by the study on 4-Diazoisochroman-3-imines as metal carbene precursors for creating tetrahydroisochromeno[3,4-b] azepines through catalysis (Ren et al., 2017).
Chemical Characterization and Structural Analysis
The chemical characterization and crystal structure analysis of diazepines derivatives further contribute to the understanding of such compounds' properties and potential applications. Research detailing the synthesis and characterization of 1,4-diazepine and 1,5-benzodiazepine derivatives highlights the importance of structural elucidation in developing new materials with desired functional attributes (Ahumada et al., 2016).
Exploration of Biological Activities
Properties
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O2/c20-19(21,22)16-5-2-15(3-6-16)4-7-18(25)24-10-1-9-23(11-12-24)17-8-13-26-14-17/h2-3,5-6,17H,1,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQQYUJDNFEMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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